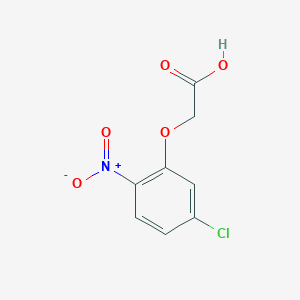

2-(5-Chloro-2-nitrophenoxy)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO5 |

|---|---|

Molecular Weight |

231.59 g/mol |

IUPAC Name |

2-(5-chloro-2-nitrophenoxy)acetic acid |

InChI |

InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

DPNPSSDUMLUJQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the 2-(5-Chloro-2-nitrophenoxy)acetic acid Scaffold

The fundamental structure of this compound is a phenoxyacetic acid. The construction of this core scaffold can be approached through several well-established synthetic routes.

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including phenoxyacetic acids. wikipedia.orgbyjus.com This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of 5-chloro-2-nitrophenol (B185284) with a haloacetic acid, such as chloroacetic acid, in the presence of a base. gordon.edupbworks.com

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group of 5-chloro-2-nitrophenol to form a more nucleophilic phenoxide ion. gordon.edupbworks.com This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. wikipedia.org The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. chemicalbook.comgoogle.com After the etherification, the reaction mixture is acidified to protonate the carboxylate and yield the final phenoxyacetic acid product. gordon.educhemicalbook.com

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

| Reactant | Role |

|---|---|

| 5-Chloro-2-nitrophenol | Phenolic precursor (source of the substituted aromatic ring) |

| Chloroacetic acid | Alkylating agent (source of the acetic acid moiety) |

| Sodium Hydroxide / Potassium Hydroxide | Base (for deprotonation of the phenol) |

| Water / Ethanol | Solvent |

Carboxylation reactions, which involve the introduction of a carboxyl group onto a molecule, represent another fundamental approach to forming acids. rsc.orgresearchgate.net The Kolbe-Schmitt reaction, for instance, is a well-known carboxylation method for phenols, where a phenoxide is heated with carbon dioxide under pressure to introduce a carboxyl group directly onto the aromatic ring, typically yielding hydroxybenzoic acids. mdpi.com

The synthesis of complex organic molecules often requires a multi-step approach, where simpler, readily available starting materials are sequentially modified to build the target structure. savemyexams.comsavemyexams.comresearchgate.net For this compound, a multi-step synthesis could start from a simpler aromatic compound like phenol (B47542) or chlorobenzene.

A potential multi-step pathway could involve:

Nitration: Introduction of a nitro group onto the aromatic ring.

Chlorination: Introduction of a chloro substituent. The order of nitration and chlorination is critical to ensure the desired 1-chloro-4-nitro substitution pattern on the final phenoxy ring.

Etherification: The resulting substituted phenol (5-chloro-2-nitrophenol) would then undergo a Williamson ether synthesis with a haloacetic acid as described previously. savemyexams.com

Designing such a pathway requires a thorough understanding of how different functional groups influence the reactivity and regioselectivity of subsequent reactions on the aromatic ring. savemyexams.com

Regioselective Introduction of Chloro and Nitro Substituents

Achieving the correct 5-chloro-2-nitro substitution pattern on the phenol ring is a critical challenge in the synthesis of the target compound. The regioselectivity of electrophilic aromatic substitution reactions, such as nitration and chlorination, is governed by the directing effects of the substituents already present on the ring.

Nitration: The nitration of phenols is a highly sensitive reaction that can lead to multiple products if not carefully controlled. researchgate.net Using reagents like copper(II) nitrate (B79036) can offer a practical method for regioselective mono-nitration of phenols under mild conditions. researchgate.net The hydroxyl group of a phenol is an activating, ortho-, para-directing group. Therefore, direct nitration of 4-chlorophenol (B41353) would be expected to yield 4-chloro-2-nitrophenol (B165678) as a major product.

Chlorination: The chlorination of phenols typically favors the formation of the para-isomer. scientificupdate.com However, catalyst systems have been developed to control the regioselectivity. For instance, certain thiourea-based catalysts can direct the chlorination to the ortho position, while other catalysts can enhance the inherent preference for the para position. scientificupdate.comresearchgate.net A plausible route to the required precursor, 5-chloro-2-nitrophenol, could involve the nitration of 3-chlorophenol.

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. researchgate.net For the synthesis of phenoxyacetic acids, parameters such as the choice of solvent, base, temperature, and reaction time are important variables. google.comresearchgate.net For example, using a phase-transfer catalyst can sometimes improve the efficiency of the Williamson ether synthesis. google.com

While the Williamson ether synthesis itself is not typically catalytic, catalysts play a significant role in the synthesis of the precursors and in alternative methods of forming the final product. For instance, in the chlorination step to produce a substituted phenol, catalysts are key for controlling regioselectivity. google.comgoogle.com Various metal-based catalysts, such as those involving iron or chromium, have been reported for the chlorination of phenoxyacetic acids. google.comgoogle.com The choice of catalyst can significantly influence the reaction's efficiency and the distribution of isomers. scientificupdate.comresearchgate.net Additionally, activators can be used in related reactions, such as the formation of phenoxyacetic acid esters, to enhance the reactivity of the carboxylic acid group. jocpr.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-nitrophenol |

| Chloroacetic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Hydrochloric acid |

| Phenol |

| Chlorobenzene |

| 4-Chlorophenol |

| 4-Chloro-2-nitrophenol |

| 3-Chlorophenol |

| Carbon dioxide |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical in the synthesis of this compound and its precursors, primarily influencing reaction rates, yields, and the solubility of reactants. The main reaction, a Williamson ether synthesis, is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org For such reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile (the sodium phenoxide) while not significantly solvating the anion, leaving it more available to attack the electrophilic carbon of the haloacetic acid reagent. wikipedia.org

Commonly used solvents for Williamson ether synthesis include acetonitrile (B52724) and N,N-dimethylformamide (DMF). wikipedia.org These solvents facilitate the reaction by providing a medium in which the ionic nucleophile is sufficiently soluble and reactive.

In the preparation of the key precursor, 5-chloro-2-nitrophenol, from 2,4-dichloronitrobenzene (B57281), aprotic polar solvents are also essential. sciencemadness.org Solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl pyrrolidone, and dimethylformamide (DMF) are effective for this nucleophilic aromatic substitution reaction. sciencemadness.org DMSO, in particular, is frequently cited for its ability to dissolve the reactants and facilitate the displacement of the chlorine atom by the hydroxide ion. sciencemadness.orgwikipedia.org The use of these solvents helps to achieve high yields by promoting the desired reaction pathway. sciencemadness.org

| Synthetic Step | Recommended Solvent Type | Specific Examples | Rationale |

|---|---|---|---|

| Preparation of 5-Chloro-2-nitrophenol | Aprotic Polar | DMSO, DMF, N-Methyl Pyrrolidone | Solvates the alkali metal cation, enhances nucleophilicity of hydroxide, facilitates nucleophilic aromatic substitution. |

| Williamson Ether Synthesis (Main Reaction) | Polar Aprotic | Acetonitrile, DMF | Solvates the cation of the phenoxide, leaving the anionic nucleophile highly reactive for the SN2 reaction. |

Temperature and Pressure Control in Synthetic Procedures

Temperature is a crucial parameter that must be carefully controlled to ensure optimal reaction rates and minimize the formation of byproducts. In the synthesis of 5-chloro-2-nitrophenol, the reaction between 2,4-dichloronitrobenzene and sodium hydroxide in DMSO is typically conducted at a moderately elevated temperature, for instance, 60°C. sciencemadness.orgwikipedia.org This temperature provides sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution without promoting undesirable side reactions or decomposition of the ortho-nitrophenolate, which can be unstable at higher temperatures. sciencemadness.org

For the Williamson ether synthesis step, which forms the final this compound, reactions are generally conducted at temperatures ranging from 50 to 100°C. wikipedia.org The specific temperature depends on the reactivity of the haloacetic acid reagent and the solvent used. This temperature range is a balance between achieving a reasonable reaction time, which can be from one to eight hours, and preventing potential elimination side reactions, especially if secondary alkyl halides were involved. wikipedia.org

Most synthetic procedures for this compound and its intermediates are carried out at normal atmospheric pressure, simplifying the required equipment and operational procedures. sciencemadness.org

| Synthetic Step | Typical Temperature Range | Pressure | Key Considerations |

|---|---|---|---|

| Preparation of 5-Chloro-2-nitrophenol | 30°C to 120°C (commonly ~60°C) | Normal | Avoid overheating to prevent decomposition of the nitrophenolate intermediate. |

| Williamson Ether Synthesis (Main Reaction) | 50°C to 100°C | Normal | Balance reaction rate with the prevention of side reactions like elimination. |

Preparation of Key Intermediates for this compound Synthesis

Synthesis of Substituted Phenols (e.g., 5-Chloro-2-nitrophenol)

The primary precursor for the synthesis is 5-chloro-2-nitrophenol. A common and effective method for its preparation involves the reaction of 2,4-dichloronitrobenzene with an alkali metal hydroxide, such as sodium hydroxide (NaOH). sciencemadness.org

In a typical procedure, 2,4-dichloronitrobenzene is dissolved in an aprotic polar solvent like DMSO. wikipedia.org An aqueous solution of NaOH is then added, and the mixture is heated for an extended period. For example, a reaction might involve adding 50% NaOH to a DMSO solution of 2,4-dichloronitrobenzene at 60°C over one hour, followed by stirring at the same temperature for approximately 22 hours. wikipedia.org This process results in the selective nucleophilic substitution of the chlorine atom at the C4 position (para to the nitro group) by the hydroxyl group. The nitro group strongly activates the para position towards nucleophilic attack. The resulting sodium salt of 5-chloro-2-nitrophenol is then filtered and acidified, typically with hydrochloric acid (HCl), to yield the final 5-chloro-2-nitrophenol product as an oil, which can be separated and dried. wikipedia.org This method can achieve high yields, with reports of up to 87% of the theoretical yield. wikipedia.org

Preparation of Haloacetic Acid Reagents

The second key intermediate is a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid. These are industrial chemicals prepared through several established routes.

Chloroacetic Acid (Monochloroacetic Acid - MCA) is predominantly prepared via two industrial methods:

Chlorination of Acetic Acid : This is the most common route, where acetic acid is reacted with chlorine gas in the presence of a catalyst like acetic anhydride. wikipedia.org CH₃COOH + Cl₂ → ClCH₂COOH + HCl A challenge with this method is the potential for over-chlorination, leading to the formation of di- and trichloroacetic acids, which can be difficult to separate from the desired product. wikipedia.org

Hydrolysis of Trichloroethylene (B50587) : This method involves reacting trichloroethylene with water in a concentrated sulfuric acid solution (at least 75%) at 130–140°C. wikipedia.org ClCH=CCl₂ + 2 H₂O → ClCH₂COOH + 2 HCl This route yields a highly pure product, avoiding the separation issues associated with the acetic acid chlorination method. wikipedia.org

Bromoacetic Acid is often prepared by the Hell-Volhard-Zelinsky reaction . wikipedia.orgsciencemadness.org This reaction involves treating acetic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.comalfa-chemistry.com The reaction first forms an acyl bromide, which then tautomerizes to an enol. The enol rapidly undergoes bromination at the alpha-carbon. alfa-chemistry.comlibretexts.org Subsequent hydrolysis yields α-bromoacetic acid. nrochemistry.com

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be evaluated through the lens of green chemistry to identify areas for improvement in sustainability and environmental impact. The 12 Principles of Green Chemistry provide a framework for this analysis. chemcess.comprepchem.com

Prevention : It is better to prevent waste than to treat it. chemcess.com The synthesis of the target compound involves multiple steps, each with the potential to generate waste. Optimizing reaction conditions to maximize yield and minimize byproduct formation is a key aspect of waste prevention.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. prepchem.com The Williamson ether synthesis itself has a good atom economy, as the main byproduct is a salt (e.g., NaCl). However, the preparation of precursors, such as the chlorination of acetic acid, can have lower atom economy and produce byproducts like HCl and polychlorinated acetic acids. wikipedia.org

Less Hazardous Chemical Syntheses : Wherever practicable, methods should use and generate substances with little or no toxicity. chemcess.com The synthesis involves hazardous materials, including chlorinated phenols, nitroaromatics, and strong acids/bases. Research into alternative, less hazardous reagents and synthetic pathways would be beneficial.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. byjus.com While effective, solvents like DMF and DMSO pose environmental and health risks. Exploring greener solvent alternatives, such as ionic liquids or water-based systems (if feasible with phase-transfer catalysis), could improve the process's environmental profile.

Design for Energy Efficiency : Energy requirements should be minimized. prepchem.com The synthetic steps require heating to temperatures between 60-100°C. wikipedia.orgwikipedia.org Designing catalytic systems that operate efficiently at lower, near-ambient temperatures would reduce energy consumption and associated environmental and economic costs. prepchem.com

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided. prepchem.com The current synthesis requires the pre-formation of the phenoxide and the haloacetic acid. A more direct, catalytic coupling of 5-chloro-2-nitrophenol and a suitable two-carbon synthon could potentially reduce the number of steps and associated waste. prepchem.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. chemcess.com The synthesis of chloroacetic acid from acetic acid uses a catalyst (acetic anhydride). wikipedia.org The main etherification step, however, typically uses a stoichiometric amount of base. The development of a catalytic version of this reaction could significantly reduce waste.

By applying these principles, the synthesis of this compound could be redesigned to be more efficient, safer, and more environmentally benign.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters, amides, and salts.

Esterification and Amidation Reactions

Esterification: Like other carboxylic acids, 2-(5-chloro-2-nitrophenoxy)acetic acid can be converted into its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrytalk.orgorganic-chemistry.org This is a reversible equilibrium-driven process. To favor the formation of the ester, either the alcohol is used in large excess, or the water produced during the reaction is continuously removed. chemistrysteps.combyjus.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. chemistrytalk.org

Amidation: The carboxylic acid can also be transformed into amides by reaction with primary or secondary amines. Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group is usually "activated" using coupling agents. google.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govbohrium.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 2-(5-chloro-2-nitrophenoxy)acetate |

| Ethanol (CH₃CH₂OH), H₂SO₄ (catalyst), Reflux | Ethyl 2-(5-chloro-2-nitrophenoxy)acetate | |

| Amidation | Ammonia (NH₃), EDC/HOBt | 2-(5-chloro-2-nitrophenoxy)acetamide |

| Aniline (B41778) (C₆H₅NH₂), DCC | N-phenyl-2-(5-chloro-2-nitrophenoxy)acetamide |

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. Treatment with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or weaker bases such as sodium bicarbonate (NaHCO₃), results in the deprotonation of the carboxylic acid group to yield the corresponding sodium or potassium 2-(5-chloro-2-nitrophenoxy)acetate salt and water. google.com

These salt derivatives are typically water-soluble crystalline solids. The formation of these salts is a fundamental acid-base reaction and is crucial for purification processes, as it allows for the separation of the acidic compound from non-acidic impurities by extraction into an aqueous base. The carboxylate anion is a weaker nucleophile than the corresponding hydroxide ion but can participate in nucleophilic substitution reactions, for instance, with alkyl halides to form esters. chemistrysteps.com

Reactions of the Nitro Group

The nitro group (-NO₂) is a key functional group that strongly influences the molecule's reactivity, particularly in reduction reactions and its effect on the aromatic ring.

Reduction to Amino and Other Nitrogenous Derivatives

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. masterorganicchemistry.com This reaction can be accomplished using a wide variety of reducing agents. organic-chemistry.org The product of the complete reduction of this compound is 2-(2-amino-5-chlorophenoxy)acetic acid.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often performed under pressure and is known for its clean reaction profile and high yields. google.com

Metal-Acid Systems: A classic and widely used method involves dissolving the nitro compound in an acidic medium and adding a metal. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. researchgate.net Iron in acidic media is a particularly common choice on an industrial scale. wikipedia.org

Other Reagents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.org

Under carefully controlled conditions, the reduction can be stopped at intermediate stages to yield other nitrogenous derivatives. For example, partial reduction using reagents like zinc dust in aqueous ammonium chloride can lead to the formation of the corresponding hydroxylamine (B1172632) derivative, N-hydroxy-2-(5-chloro-2-nitrophenoxy)aniline. wikipedia.org

Table 2: Common Reagents for the Reduction of the Aromatic Nitro Group

| Reagent(s) | Conditions | Primary Product |

|---|---|---|

| H₂, Pd/C | Ethanol or Acetic Acid, RT or mild heat | 2-(2-amino-5-chlorophenoxy)acetic acid |

| Fe, HCl | Ethanol/Water, Reflux | 2-(2-amino-5-chlorophenoxy)acetic acid |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-(2-amino-5-chlorophenoxy)acetic acid |

| Zn, NH₄Cl | Aqueous solution | 2-(5-chloro-2-(hydroxyamino)phenoxy)acetic acid |

Impact on Aromatic Ring Activation/Deactivation

The substituents already present on a benzene (B151609) ring significantly influence its reactivity towards further electrophilic aromatic substitution (EAS). libretexts.org They do this by either donating or withdrawing electron density from the ring, thus "activating" or "deactivating" it. They also direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.com

In this compound, the aromatic ring has three substituents: the phenoxyacetic acid group, a nitro group, and a chlorine atom. However, focusing on the substituted phenoxy ring itself, the key influencers are the nitro (-NO₂) and chloro (-Cl) groups.

Nitro Group (-NO₂): The nitro group is a very strong deactivating group. It withdraws electron density from the benzene ring through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R). vedantu.comminia.edu.eg This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. youtube.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack for an electrophile. Therefore, the nitro group is a meta-director. quora.comijrti.org

Combined Effect: In the case of this compound, the benzene ring is substituted with a nitro group at position 2 and a chloro group at position 5 (relative to the ether linkage). Both groups are deactivating, making the ring highly resistant to further electrophilic substitution. If a reaction were forced to occur, the directing effects of the two groups would need to be considered. The powerful meta-directing nitro group and the ortho-, para-directing chloro group have competing influences. In such cases, the most strongly deactivating group (the nitro group) generally controls the regiochemistry, but predicting the outcome can be complex, and often mixtures of products are formed if the reaction proceeds at all. stackexchange.comjove.commasterorganicchemistry.com

Reactivity of the Aryl Halide Moiety

The chlorine atom attached to the aromatic ring is a key site for reactivity. Its susceptibility to substitution and coupling reactions is significantly influenced by the electronic effects of the other substituents on the ring, particularly the ortho-nitro group.

The benzene ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine leaving group. wikipedia.org Electron-withdrawing groups activate the ring toward nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho-nitro group. pearson.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

This reaction pathway allows for the displacement of the chlorine atom by a variety of nucleophiles, providing a versatile method for functionalizing the aromatic core.

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(5-Hydroxy-2-nitrophenoxy)acetic acid |

| Alkoxide | Sodium Methoxide (NaOCH3) | 2-(5-Methoxy-2-nitrophenoxy)acetic acid |

| Amine | Ammonia (NH3) or Alkylamine (RNH2) | 2-(5-Amino-2-nitrophenoxy)acetic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(2-Nitro-5-(phenylthio)phenoxy)acetic acid |

The aryl chloride functionality serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. wikipedia.orgnih.gov These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgmychemblog.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. youtube.comresearchgate.net The use of modern catalysts and ligands has enabled the efficient coupling of less reactive aryl chlorides. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base. mychemblog.comorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene, resulting in a substituted alkene product. youtube.com The reaction tolerates a wide array of functional groups. mychemblog.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The Sonogashira coupling is highly effective for synthesizing arylalkynes. wikipedia.orgresearchgate.net

| Reaction | Coupling Partner Example | Catalyst System Example | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 + K2CO3 | Biaryl derivative |

| Heck-Mizoroki | Ethyl acrylate | Pd(OAc)2 + PPh3 + Et3N | Cinnamic acid ester derivative |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 + CuI + Et3N | Arylalkyne derivative |

Reactions of the Ether Linkage

The aryl ether bond in this compound is generally stable due to the strength of the sp² C-O bond. However, under specific and typically harsh conditions, this linkage can be cleaved.

The cleavage of aryl alkyl ethers is most commonly achieved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me

Following protonation, a nucleophile (bromide or iodide ion) attacks the electrophilic carbon. For a phenoxyacetic acid derivative, the nucleophilic attack occurs at the aliphatic methylene (B1212753) carbon (the carbon of the acetic acid side chain adjacent to the ether oxygen) via an SN2 mechanism. fiveable.me Attack on the sp²-hybridized aromatic carbon is highly disfavored. The products of this cleavage are 5-chloro-2-nitrophenol (B185284) and the corresponding haloacetic acid.

Aryl ether linkages are known for their high chemical stability. acs.org They are resistant to hydrolysis under neutral or basic conditions and are generally stable to many oxidizing and reducing agents. This stability makes the ether group a robust linker in many chemical structures.

Degradation primarily occurs under the harsh acidic conditions described above. The rate of acid-catalyzed cleavage can be influenced by the electronic nature of the substituents on the aromatic ring, though the primary mechanism remains protonation followed by nucleophilic attack on the alkyl portion of the ether. acs.orgacs.org In the absence of strong acids, the ether bond in this compound is expected to remain intact during transformations at other sites of the molecule.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives can facilitate intramolecular reactions to form new cyclic structures.

A plausible pathway for intramolecular cyclization involves the chemical modification of the nitro group. Reduction of the nitro group to an amine, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl), would yield 2-(2-amino-5-chlorophenoxy)acetic acid. This intermediate possesses two reactive functional groups—an amine and a carboxylic acid—in a favorable proximity for cyclization.

Under dehydrating conditions (e.g., heat or treatment with a carbodiimide), this amino acid derivative can undergo intramolecular amidation to form a seven-membered lactam (a benzoxazepinone). This type of acid-catalyzed intramolecular cyclization is a common strategy for synthesizing heterocyclic frameworks. nih.gov

While phenoxyacetic acid itself is not prone to major skeletal rearrangements, its derivatives can participate in various named rearrangement reactions if appropriate functional groups are introduced. researchgate.netthermofisher.com For instance, if the side chain were an allyl group instead of an acetic acid moiety, a Claisen rearrangement could occur upon heating. thermofisher.com However, for the title compound, the most significant intramolecular transformation is the potential for cyclization after the reduction of the nitro group.

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive and multi-faceted search for scientific literature and spectroscopic data, it has been determined that detailed experimental or computational data for the compound this compound is not available in publicly accessible records. As a result, it is not possible to generate the requested scientific article focusing on the specific spectroscopic characterization of this compound.

The investigation for data included targeted searches in scientific databases, academic journals, and patent literature for Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data. These searches did not yield the specific vibrational frequencies, band assignments, chemical shifts, coupling constants, or analyses of intermolecular interactions required to construct a thorough and scientifically accurate article as per the provided outline.

While general principles of spectroscopic analysis for related compounds such as other substituted phenoxyacetic acids are well-documented, the user's strict instruction to focus solely on "this compound" and to provide detailed, specific data tables cannot be fulfilled without the foundational data for this exact molecule. Providing data from related compounds would not adhere to the explicit constraints of the request.

Therefore, the sections on Vibrational Spectroscopy Analysis (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopy, including detailed subsections on characteristic frequencies, intermolecular interactions, proton and carbon environments, and advanced techniques, cannot be completed at this time due to the absence of the necessary primary data.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for 2-(5-Chloro-2-nitrophenoxy)acetic acid is C₈H₆ClNO₅, which corresponds to a monoisotopic mass of approximately 230.9935 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids. It typically generates intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination.

For this compound, analysis in the negative ion mode is most effective due to the acidic nature of the carboxylic acid group, which readily loses a proton (H⁺) to form a deprotonated molecule, [M-H]⁻. In this case, the expected primary ion would be observed at an m/z (mass-to-charge ratio) corresponding to the mass of the intact molecule minus the mass of a proton.

Tandem Mass Spectrometry (MS/MS) Fragmentation: By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The fragmentation of nitroaromatic compounds and carboxylic acids is well-documented. nih.gov Key fragmentation pathways for the [M-H]⁻ ion of this compound would likely include:

Decarboxylation: The loss of the carboxyl group as a neutral molecule of carbon dioxide (CO₂), a very common fragmentation for deprotonated carboxylic acids.

Nitro Group Fragmentation: Loss of a nitro group (NO₂) or nitric oxide (NO). nih.gov

Ether Bond Cleavage: Scission of the ether bond can occur on either side of the oxygen atom, leading to the formation of chloronitrophenolate or carboxymethyl fragments.

Loss of the Carboxymethyl Group: Cleavage resulting in the loss of the entire carboxymethyl moiety (•CH₂COOH).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 230.0 | 186.0 | CO₂ (44 Da) | [C₇H₅ClNO₃]⁻ |

| 230.0 | 184.0 | NO₂ (46 Da) | [C₈H₆ClO₃]⁻ |

| 230.0 | 172.0 | •CH₂COOH (59 Da) | [C₆H₃ClNO₃]⁻ (5-chloro-2-nitrophenolate) |

| 186.0 | 140.0 | NO₂ (46 Da) | [C₇H₅ClO]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC is challenging due to the low volatility and thermal instability of the carboxylic acid group. Therefore, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile and thermally stable ester, commonly a methyl ester. nih.govnih.gov This is often achieved by reacting the acid with a methylating agent.

Once derivatized to its methyl ester form (Methyl 2-(5-chloro-2-nitrophenoxy)acetate), the compound can be analyzed. The mass spectrum would be generated using a hard ionization technique, typically electron impact (EI), which results in extensive and reproducible fragmentation.

Expected Fragmentation of the Methyl Ester Derivative: The EI mass spectrum would provide a wealth of structural information. Key fragmentation pathways would include:

Loss of the Methoxy (B1213986) Group: Cleavage of the O-CH₃ bond, resulting in an [M-31]⁺ ion.

Cleavage of the Carbomethoxymethyl Group: Loss of the •CH₂COOCH₃ radical.

Ether Bond Scission: Cleavage of the phenoxy ether bond, generating ions corresponding to the chloronitrophenyl moiety and the methoxycarbonylmethyl moiety.

Aromatic Ring Fragmentation: Characteristic losses from the aromatic ring, such as the loss of NO, NO₂, and Cl.

| Fragment Description | Proposed Fragment Ion (m/z) | Formula |

|---|---|---|

| Molecular Ion [M]⁺ | 245 | [C₉H₈ClNO₅]⁺ |

| Loss of methoxy group [M-OCH₃]⁺ | 214 | [C₈H₅ClNO₄]⁺ |

| 5-chloro-2-nitrophenoxy ion | 172 | [C₆H₃ClNO₃]⁺ |

| Methoxycarbonylmethyl ion | 73 | [C₃H₅O₂]⁺ |

| Loss of NO₂ from phenoxy ion | 126 | [C₆H₃ClO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Architecture

The crystal packing of this compound would be directed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The most significant interaction would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable motif for carboxylic acids in the solid state. researchgate.net

π–π Stacking: The electron-deficient nitro-substituted aromatic rings would likely engage in π–π stacking interactions, contributing to the stability of the crystal lattice.

Halogen and Other Weak Interactions: C-H···O, C-H···π, and C-H···Cl interactions would also play a crucial role in consolidating the three-dimensional supramolecular architecture. researchgate.net The presence of the chloro and nitro substituents would influence the electronic nature of the aromatic ring and thus the specific geometry of these interactions.

Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis would yield precise measurements of all geometric parameters. In the absence of experimental data, typical values can be estimated for the key structural features of the molecule. The conformation of the molecule is largely defined by the dihedral angles of the flexible ether linkage and the acetic acid side chain. The torsion angle C-O-C-C would determine the orientation of the acetic acid group relative to the plane of the aromatic ring.

| Parameter | Description | Expected Value |

|---|---|---|

| C-Cl | Aromatic Carbon - Chlorine | ~1.74 Å |

| C-N (nitro) | Aromatic Carbon - Nitrogen | ~1.47 Å |

| N-O (nitro) | Nitrogen - Oxygen | ~1.22 Å |

| C-O (ether) | Aromatic Carbon - Ether Oxygen | ~1.36 Å |

| O-C (ether) | Ether Oxygen - Methylene (B1212753) Carbon | ~1.43 Å |

| C=O (carboxyl) | Carbonyl Double Bond | ~1.21 Å |

| C-O (carboxyl) | Carbonyl Single Bond | ~1.32 Å |

| ∠ O-C-C | Angle of the acetic acid side chain | ~110-112° |

| ∠ C-O-C | Ether linkage angle | ~118-120° |

Chromatographic-Spectroscopic Coupling Techniques

The analysis of this compound, particularly in complex matrices such as environmental or biological samples, relies heavily on the coupling of a separation technique with a spectroscopic detector. This approach provides the necessary selectivity and sensitivity for detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing polar, non-volatile compounds like phenoxyacetic acids. nih.govinternationaljournalcorner.com

Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used for separation. A C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient is typically employed. nih.gov

Detection: ESI-MS or ESI-MS/MS serves as the detector. The high selectivity of MS/MS, operating in multiple reaction monitoring (MRM) mode, allows for the quantification of the target analyte at very low concentrations, even in the presence of interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, GC-MS is a powerful tool for this class of compounds following a derivatization step. nih.gov It offers excellent chromatographic resolution and highly specific identification based on reproducible EI fragmentation patterns and retention times. This method is well-established for the analysis of phenoxy acid herbicides in various sample types. scispec.co.th

These hyphenated techniques are indispensable for the structural confirmation and quantitative analysis of this compound, providing robust and reliable data crucial for research and regulatory purposes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure and reactivity. wikipedia.org For complex organic molecules such as 2-(5-Chloro-2-nitrophenoxy)acetic acid, a variety of methods are utilized to approximate these solutions with high accuracy. nih.govrsc.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational analysis in organic chemistry due to its balance of accuracy and computational efficiency. nih.gov Methods such as the B3LYP hybrid functional, combined with Pople-style basis sets like 6-311++G(d,p), are frequently used to perform geometry optimization and calculate electronic properties for substituted phenoxyacetic acids and related nitroaromatic compounds. orientjchem.orgrsc.orgnih.gov

Geometry optimization seeks to find the lowest energy conformation of the molecule, predicting key structural parameters. mdpi.com For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These theoretical parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the chosen computational model. Studies on similar molecules like p-chloro phenoxyacetic acid have shown that DFT calculations can yield geometric parameters that are in good agreement with experimental results. orientjchem.org

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

Note: These are representative values based on calculations for analogous structures. Actual values would require specific computation for the title compound.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which translates to "from the beginning," are a class of quantum chemistry calculations that rely on first principles without using experimental parameters. solubilityofthings.comnumberanalytics.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org It provides a foundational understanding of the electronic structure but neglects some electron correlation. wikipedia.orgorientjchem.org

HF calculations, often using basis sets like 6-311++G(d,p), serve as a starting point for more advanced and computationally expensive methods. nih.govnih.gov While DFT methods like B3LYP often provide better accuracy for a given computational cost, HF is valuable for providing a clear, albeit simplified, molecular orbital picture. acs.org For a molecule like this compound, HF calculations would be used to determine the ground state energy and the shapes of the molecular orbitals.

Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic properties. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. researchgate.netresearchgate.netacs.org Calculations on related molecules like (2,4,5-Trichlorophenoxy) Acetic acid have utilized DFT methods to determine these properties. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound

Note: These are representative values based on calculations for analogous structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides detailed information on the conformational flexibility and intermolecular interactions of a molecule in various environments. oup.com

Conformational Analysis and Flexibility

The structure of this compound contains several rotatable bonds, particularly around the ether linkage and the acetic acid side chain. This flexibility allows the molecule to adopt various conformations in space. MD simulations can explore the conformational landscape of the molecule to identify the most stable or populated shapes and the energy barriers between them. nih.govacs.org

For carboxylic acids, a key area of flexibility is the torsion of the carboxylic acid group, which can exist in syn and anti conformations. While the syn conformation is generally preferred, the anti state may also be present in solution. nih.gov An MD simulation of this compound would track the dihedral angles of the C-O-C-C backbone and the O=C-O-H group to characterize its dynamic behavior and flexibility.

Interactions in Solvated Environments

The behavior of a molecule can be significantly influenced by its environment, especially in a solvent like water. MD simulations are particularly well-suited for studying these interactions. pku.edu.cnnih.gov For this compound, simulations in an aqueous environment would reveal how water molecules arrange themselves around the solute, a process known as solvation.

Key interactions to be analyzed would include hydrogen bonding between the carboxylic acid group of the molecule and surrounding water molecules. nih.govmdpi.com Carboxylic acids are known to form strong hydrogen bonds, which can influence their acidity and solubility. acs.orgresearchgate.net MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a dynamic picture of how the molecule interacts with its aqueous environment. researchgate.net

Table 3: Potential Intermolecular Interactions of this compound in Water Studied by MD Simulation

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, computational models can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its vibrational and electronic spectra. These predictions are typically based on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger). The conformational space of the molecule, particularly the rotation around the ether linkage and the orientation of the carboxylic acid group, would be thoroughly explored to find the global minimum on the potential energy surface.

Magnetic Shielding Calculations: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref_ - σ_iso_.

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons and carbons, the methylene (B1212753) protons and carbon of the acetic acid moiety, and the carboxylic acid proton. The predicted shifts would be influenced by the electronic effects of the chloro and nitro substituents on the aromatic ring, as well as the ether linkage and the carboxylic acid group. A hypothetical table of predicted ¹³C NMR chemical shifts, based on general principles and data for similar compounds, is presented below.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and is based on general values for similar functional groups. Actual computational results may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-175 |

| C-O (Aromatic) | 150-155 |

| C-NO₂ (Aromatic) | 140-145 |

| C-Cl (Aromatic) | 130-135 |

| Aromatic CH | 115-130 |

| O-CH₂ | 65-70 |

Computational methods can also simulate the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound.

Vibrational Spectra (IR and Raman): The prediction of vibrational spectra begins with the same geometry optimization step as for NMR predictions. Following this, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of vibrational modes, their corresponding frequencies, and their intensities for both IR and Raman spectra. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. A study on the related compound (2,4,5-Trichlorophenoxy) Acetic acid utilized HF and DFT methods to analyze its vibrational spectra, demonstrating the utility of these computational approaches. researchgate.net

For this compound, the simulated spectra would show characteristic vibrational modes for the different functional groups. For instance, the C=O stretching of the carboxylic acid would appear as a strong band in the IR spectrum around 1700-1750 cm⁻¹. The N-O stretching vibrations of the nitro group would be expected in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). The C-O stretching of the ether linkage and the C-Cl stretching would also have characteristic frequencies. A hypothetical table of selected predicted vibrational frequencies is provided below.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes and is based on characteristic frequencies for the functional groups present. Actual computational results may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3200-3500 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Methylene) | 2850-2950 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1750 | Strong |

| N-O asymmetric stretch (Nitro) | 1500-1550 | Strong |

| N-O symmetric stretch (Nitro) | 1300-1350 | Strong |

| C-O stretch (Ether) | 1200-1270 | Strong |

| C-Cl stretch | 700-800 | Medium |

Electronic Spectra (UV-Vis): The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The results can be used to generate a simulated UV-Vis spectrum, showing the wavelengths of maximum absorption (λ_max_). For nitroaromatic compounds, the electronic spectrum is typically characterized by π → π* transitions of the aromatic ring and n → π* transitions involving the nitro group. The presence of the chloro, nitro, and phenoxyacetic acid groups would influence the position and intensity of these absorption bands.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states, and calculating activation energies. For this compound, several types of reactions could be investigated computationally.

One important reaction class for this molecule is nucleophilic aromatic substitution (S_N_Ar) . The presence of a strong electron-withdrawing nitro group ortho to the ether linkage and meta to the chlorine atom activates the aromatic ring towards nucleophilic attack. A computational study could model the reaction of this compound with a nucleophile, such as an alkoxide or an amine. DFT calculations can be used to map out the potential energy surface for the reaction, identifying the key intermediates (such as the Meisenheimer complex) and the transition states connecting them. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes, and the calculated activation energy can be used to predict the reaction rate. Such studies have been performed on related chloronitrobenzene systems, providing a framework for investigating the target molecule. mdpi.com

Another area of interest is the cleavage of the ether bond . While ethers are generally stable, they can be cleaved under acidic conditions. hufocw.org Computational modeling could explore the mechanism of acid-catalyzed hydrolysis of the ether linkage in this compound. This would involve protonation of the ether oxygen, followed by nucleophilic attack of water. Transition state analysis would reveal whether the reaction proceeds via an S_N_1 or S_N_2 mechanism at the methylene carbon.

Finally, reactions involving the carboxylic acid group , such as esterification or amide formation, can also be studied computationally. These calculations would model the addition-elimination mechanism typical for carboxylic acid derivatives, identifying the tetrahedral intermediate and the relevant transition states.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. In the context of this compound, a QSAR model could be developed to predict certain physico-chemical properties based on a set of molecular descriptors, without considering biological efficacy or safety.

The development of such a QSAR model involves several steps:

Dataset Selection: A dataset of structurally related compounds (e.g., other substituted phenoxyacetic acids) with known experimental values for a particular physico-chemical property (e.g., acidity constant (pKa), octanol-water partition coefficient (logP), or chromatographic retention time) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms of a certain type, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule, such as the Kier & Hall molecular connectivity indices.

Quantum-chemical descriptors: These are calculated using quantum mechanical methods and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not used in model development).

For a QSAR study involving this compound and its analogues, descriptors such as logP, molar refractivity, polarizability, HOMO and LUMO energies, and Hammett constants for the substituents would likely be important in modeling their physico-chemical properties. mdpi.comlibretexts.org Such models can provide insights into how different structural features influence the properties of these compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate 2-(5-Chloro-2-nitrophenoxy)acetic acid from impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are particularly relevant.

Reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound due to its polar, acidic nature. Method development would focus on optimizing separation from structurally related compounds.

A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer is essential to control the ionization state of the carboxylic acid group, thereby ensuring reproducible retention times. An acidic pH (e.g., pH 3) is generally chosen to suppress the ionization of the carboxylic acid, increasing its retention on the nonpolar stationary phase. pensoft.netpensoft.net

Detection is typically achieved using a UV-Vis detector. The presence of the nitroaromatic chromophore in this compound allows for sensitive detection at wavelengths around 225-260 nm. pensoft.net Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness. pensoft.net

Table 1: Proposed Starting Conditions for HPLC Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Injection Volume | 20 µL |

Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, which can be attributed to the polar carboxylic acid group. colostate.eduresearchgate.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netcolostate.edu

The most common derivatization strategy for carboxylic acids is esterification, typically to form methyl esters. nih.govnih.gov This can be achieved using reagents like diazomethane, or more safely, with methanol in the presence of an acid catalyst such as boron trifluoride (BF₃) or sulfuric acid. colostate.edunih.gov Another effective method is the use of dimethylformamide dialkylacetals. colostate.edu

Once derivatized to its methyl ester, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenoxyacetic Acids

| Parameter | Suggested Condition |

|---|---|

| Derivatization Reagent | BF₃ in Methanol |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film nih.gov |

| Carrier Gas | Helium at 1.5 mL/min nih.gov |

| Injector Temperature | 285 °C nih.gov |

| Oven Program | Initial 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 min nih.gov |

| Detector | Mass Spectrometer (MS) |

Thin-layer chromatography is a simple, rapid, and cost-effective technique ideal for qualitatively monitoring the progress of chemical reactions and for preliminary purity assessments of this compound. libretexts.orgthieme.de

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. youtube.com The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

The choice of the mobile phase (eluent) is critical for achieving good separation. Given the polar nature of the target compound, a mobile phase of intermediate polarity is typically required. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often effective. researchgate.net For highly polar aromatic acids, solvent systems containing an acid, such as acetic acid, can improve spot shape and resolution. researchgate.net Visualization can be achieved under UV light, as the aromatic ring and nitro group are UV-active. libretexts.org For enhanced visualization, specific staining reagents can be used. epfl.ch

Table 3: Suggested TLC Systems for this compound

| Parameter | Suggested System |

|---|---|

| Stationary Phase | Silica Gel G coated on glass or aluminum plates epa.gov |

| Mobile Phase | Toluene : Ethyl Acetate : Acetic Acid (e.g., 5:4:1 v/v/v) |

| Visualization | UV lamp (254 nm) |

Electrochemical Methods

Electrochemical methods offer high sensitivity and are often amenable to miniaturization for in-situ analysis. Cyclic voltammetry, amperometry, and potentiometry are promising techniques for the detection and quantification of this compound.

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of electroactive species. wikipedia.org this compound possesses a reducible nitro group (-NO₂), making it an excellent candidate for CV analysis. The electrochemical reduction of aromatic nitro compounds is typically an irreversible process that occurs at negative potentials. researchgate.netrasayanjournal.co.in

In a typical CV experiment, the reduction of the nitro group would be observed as a cathodic peak in the negative potential scan. researchgate.net The exact potential of this peak is influenced by factors such as the pH of the supporting electrolyte and the nature of the working electrode (e.g., glassy carbon, platinum). rasayanjournal.co.in The study of the compound's cyclic voltammogram can provide valuable information about its reduction mechanism and help in developing quantitative electroanalytical methods. researchgate.net

Table 4: Expected Cyclic Voltammetry Behavior

| Feature | Description |

|---|---|

| Primary Redox Process | Irreversible reduction of the aromatic nitro group to a hydroxylamine (B1172632) or amine. researchgate.net |

| Expected Potential Range | Cathodic peak typically observed between -0.4 V and -1.0 V vs. Ag/AgCl, depending on pH. |

| Effect of pH | Peak potential shifts to more negative values with increasing pH. rasayanjournal.co.in |

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum Electrode. rasayanjournal.co.in |

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. solubilityofthings.com Based on the data from cyclic voltammetry, an amperometric method could be developed by setting the potential at a value where the nitro group is efficiently reduced. This technique is highly sensitive and suitable for flow-injection analysis or as a detector for HPLC. researchgate.netmdpi.com

Potentiometry measures the potential difference between two electrodes in the absence of significant current flow. For the quantitative analysis of this compound, an ion-selective electrode (ISE) could be developed. mdpi.com Specifically, a potentiometric sensor responsive to the carboxylate anion of the molecule could be designed. researchgate.netnih.gov Such sensors typically incorporate a specialized membrane containing an ionophore that selectively binds to the target anion, leading to a measurable potential change that correlates with the analyte's concentration. mdpi.comabo.fi

These electrochemical techniques, while requiring specialized equipment, can offer rapid and highly sensitive measurements, making them valuable tools for the trace analysis of this compound in various matrices.

Spectrophotometric Determination Methods

Spectrophotometry measures the interaction of light with a chemical substance. For a molecule like this compound, which contains specific light-absorbing functional groups (chromophores), these methods offer a direct route for quantification.

UV-Visible Spectroscopy for Concentration Measurement

UV-Visible (UV-Vis) spectroscopy is a robust technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The structure of this compound contains a substituted benzene (B151609) ring, which acts as a chromophore. Specifically, the presence of both a chloro and a nitro group on the phenoxy moiety influences its absorption characteristics. Aromatic nitro compounds and chlorophenols are known to absorb UV light. docbrown.inforesearchgate.net Phenol (B47542) itself typically shows a maximum absorbance (λmax) around 275 nm. docbrown.info The addition of a nitro group can introduce a second absorption band at a longer wavelength; for instance, 3-nitrophenol (B1666305) exhibits peaks at both 275 nm and 340 nm. docbrown.info The exact λmax for this compound would be determined experimentally by scanning a dilute solution across the UV-Vis range (typically 200-800 nm) in a suitable solvent like methanol or acetonitrile.

For concentration measurement, a calibration curve is established by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 1: Hypothetical Calibration Data for UV-Vis Analysis

| Standard Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 10.0 | 1.123 |

| 15.0 | 1.685 |

This interactive table showcases typical data used to generate a linear calibration curve for quantification.

Fluorometric Techniques for Detection

Fluorometry, or fluorescence spectroscopy, is an analytical technique that measures the fluorescence emitted from a sample. It involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. While many aromatic compounds are fluorescent, the presence of a nitro (-NO2) group in a molecule is well-known to act as a fluorescence quencher. researchgate.net This effect can significantly reduce or completely eliminate the fluorescence quantum yield.

Therefore, it is highly probable that this compound is non-fluorescent or weakly fluorescent, making direct fluorometric detection challenging. However, indirect fluorometric methods could potentially be developed. One such approach is based on the quenching of a known fluorophore's emission by the target analyte. nih.gov In this scenario, the decrease in fluorescence intensity of a standard fluorescent compound upon the addition of this compound would be proportional to the analyte's concentration. nih.gov Another possibility involves a chemical reaction that converts the non-fluorescent target compound into a fluorescent derivative prior to measurement.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine a separation method with a detection method, offering enhanced selectivity and sensitivity. For complex samples, these techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of phenoxyacetic acids. nih.govresearchgate.net The technique couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry.

Chromatographic Separation (LC) : A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic mobile phase ensures that the carboxylic acid group of the analyte remains in its protonated, less polar form, leading to better retention and peak shape on the C18 column. econference.io

Ionization and Detection (MS/MS) : Electrospray ionization (ESI) in the negative ion mode is the preferred method for acidic compounds like this compound. econference.iolcms.cz In the ESI source, the molecule readily loses a proton from its carboxylic acid group to form a negatively charged molecular ion [M-H]⁻. This ion is then selected in the first quadrupole, fragmented via collision-induced dissociation, and specific fragment ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for detection at trace levels. econference.io

Table 2: Proposed LC-MS/MS Method Parameters

| Parameter | Setting |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.0 kV lcms.cz |

| Desolvation Temp. | 550 °C lcms.cz |

| MRM Transition | Hypothetical: Precursor Ion (m/z) → Fragment Ion (m/z) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective hyphenated technique, particularly for volatile compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile or thermally stable for direct GC analysis. nih.gov Therefore, a chemical derivatization step is required to convert the carboxylic acid into a less polar, more volatile ester. nih.govjfda-online.com

Common derivatization methods include esterification with an alcohol (e.g., methanol in the presence of an acid catalyst) to form the methyl ester, or reaction with a reagent like pentafluorobenzyl bromide (PFBBr). nih.govnih.gov After derivatization, the sample is injected into the GC, where the derivative is separated on a capillary column (e.g., DB-5) and subsequently detected by the mass spectrometer, typically using electron ionization (EI).

Method Validation and Quality Control in Chemical Analysis

To ensure that an analytical method is suitable for its intended purpose, it must be validated. researchgate.netpharmtech.com Method validation provides documented evidence that the procedure is reliable, accurate, and reproducible. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or matrix components.

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

Accuracy : The closeness of the test results to the true value. It is often determined by spike-recovery studies on a blank matrix and expressed as percent recovery. pharmtech.com

Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). It is usually expressed as the relative standard deviation (RSD). pharmtech.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. actascientific.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH)

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only | No interference at the retention time of the analyte |

| Linearity | To demonstrate a proportional response to concentration | Correlation Coefficient (r²) ≥ 0.99 |

| Accuracy | To determine how close results are to the true value | Mean recovery of 98.0% - 102.0% |

| Precision (RSD) | To assess the scatter of data | Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 2% |

| LOQ | To define the lower limit for precise quantification | Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy |

| Robustness | To check the method's reliability under varied conditions | System suitability parameters remain within limits |

Following validation, routine Quality Control (QC) is essential to ensure the method continues to perform as expected. solubilityofthings.comepa.gov This involves the regular analysis of QC samples, such as blanks, calibration standards, and control samples at different concentration levels, alongside the unknown samples to monitor the performance of the analytical system. eurachem.orgwikipedia.org

Derivatization Strategies and Analogue Synthesis

Synthesis of Esters and Amides of 2-(5-Chloro-2-nitrophenoxy)acetic acid

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukathabascau.ca The reaction is typically performed under reflux conditions to drive the equilibrium towards the product. The reactivity of the alcohol follows the order of primary > secondary > tertiary due to steric hindrance. By varying the alcohol, a wide array of ester derivatives can be generated, which modifies properties such as solubility and volatility.

The general reaction is as follows: this compound + R-OH ⇌ 2-(5-Chloro-2-nitrophenoxy)acetate (Ester) + H₂O (with H⁺ catalyst)